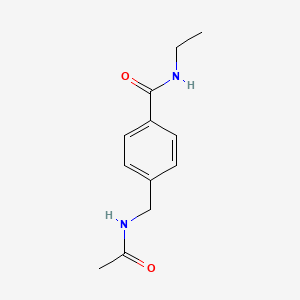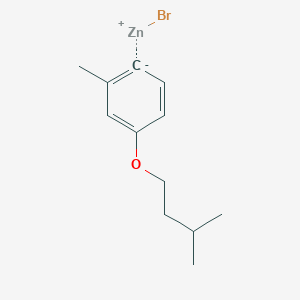
4-(3-(Thiophen-2-yl)propanamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Thiophen-2-yl)propanamido)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Thiophen-2-yl)propanamido)butanoic acid typically involves the reaction of thiophene-2-carboxylic acid with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Thiophen-2-yl)propanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(3-(Thiophen-2-yl)propanamido)butanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(3-(Thiophen-2-yl)propanamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3-(Thiophen-2-yl)propanamido)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of 4-(3-(Thiophen-2-yl)propanamido)butanoic acid.
Thiophene-2-acetic acid: Another thiophene derivative with similar structural features.
Thiophene-3-carboxylic acid: Differing in the position of the carboxyl group on the thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the amide linkage allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(3-thiophen-2-ylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C11H15NO3S/c13-10(12-7-1-4-11(14)15)6-5-9-3-2-8-16-9/h2-3,8H,1,4-7H2,(H,12,13)(H,14,15) |
InChI Key |
SQYXWRZAFLIKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)


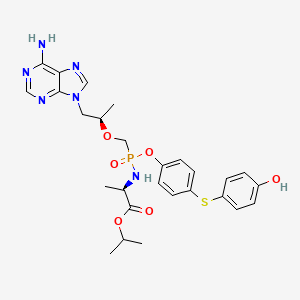


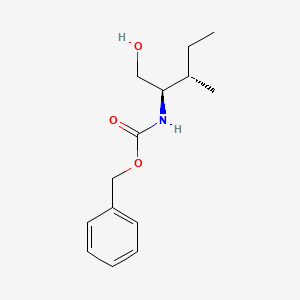

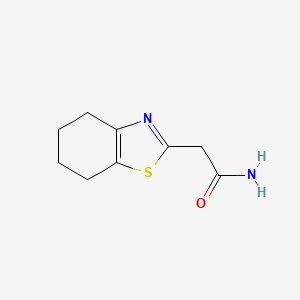


![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
